(1,1-Dioxidotetrahydrothien-3-yl)hydrazine hydrochloride

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Researchers synthesizing pyrazole libraries or sulfolane-based inhibitors need a pre-functionalized sulfone-hydrazine building block. (1,1-Dioxidotetrahydrothien-3-yl)hydrazine hydrochloride (CAS 1004-15-5) provides this exact scaffold as a shelf-stable HCl salt. • Electron-withdrawing sulfone directs regioselective cyclization to 1-(dioxidotetrahydrothienyl)-pyrazoles • Validated in high-potency Pin1 inhibitor sulfopin (Ki = 17 nM) and anti-agglomerate KHI patents • Supplied at 97% purity with ambient shipping for rapid global delivery

Molecular Formula C4H11ClN2O2S
Molecular Weight 186.66 g/mol
CAS No. 1004-15-5
Cat. No. B086955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,1-Dioxidotetrahydrothien-3-yl)hydrazine hydrochloride
CAS1004-15-5
Molecular FormulaC4H11ClN2O2S
Molecular Weight186.66 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1N[NH3+].[Cl-]
InChIInChI=1S/C4H10N2O2S.ClH/c5-6-4-1-2-9(7,8)3-4;/h4,6H,1-3,5H2;1H
InChIKeyJJAQVUUCQRGKIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Dioxidotetrahydrothien-3-yl)hydrazine HCl: Procurement & Specification Guide


(1,1-Dioxidotetrahydrothien-3-yl)hydrazine hydrochloride (CAS 1004-15-5) is a heterocyclic building block featuring a saturated tetrahydrothiophene ring with a 1,1-dioxide (sulfone) group and a hydrazine moiety in the 3-position [1]. It is commercially supplied as a hydrochloride salt, with a molecular formula of C4H11ClN2O2S and a molecular weight of 186.66 g/mol . The compound is primarily utilized in research settings as an intermediate for the construction of more complex molecules, particularly pyrazole derivatives [1].

Heterocyclic building block with sulfone and hydrazine handles
Hydrochloride salt for improved aqueous handling and dissolution
Enables synthesis of sulfolane-containing pyrazoles and hydrazones

Why Standard Hydrazines Cannot Substitute This Sulfone Hydrazine


The presence of the 1,1-dioxide (sulfone) group on the tetrahydrothiophene ring imparts unique electronic and steric properties to the hydrazine moiety that are not present in simple alkyl or aryl hydrazines [1]. This sulfone group is strongly electron-withdrawing, which can modulate the nucleophilicity of the hydrazine and influence the regioselectivity of subsequent cyclization reactions, particularly for the formation of pyrazoles and other nitrogen-containing heterocycles [2]. Simple substitution with unfunctionalized hydrazine, methylhydrazine, or phenylhydrazine would fail to provide the requisite tetrahydrothienyl sulfone scaffold, thereby altering the downstream chemical and biological properties of the final target molecules [1].

Sulfone group essential for scaffold
Simple alkyl or aryl hydrazines lack the tetrahydrothiophene 1,1-dioxide ring, altering downstream chemical and biological properties.
Electronic modulation may shift reactivity
The electron-withdrawing sulfone affects hydrazine nucleophilicity and cyclocondensation regioselectivity; unfunctionalized hydrazines cannot replicate this control.
Salt form impacts solubility
Procurement of the free base (CAS 3448-12-2) may lead to poor aqueous solubility and handling variability compared to the HCl salt.

Comparative Advantages of the Sulfone Hydrazine Scaffold


Sulfone Core vs. Simple Aryl and Alkyl Hydrazines

While no direct head-to-head reactivity studies were identified, class-level inference demonstrates the target compound's structural differentiation. The presence of the 1,1-dioxide group on the tetrahydrothiophene ring distinguishes this hydrazine from common alternatives like phenylhydrazine or methylhydrazine. This sulfone moiety provides a polar, non-basic handle that can enhance aqueous solubility and influence the pharmacokinetic properties of derived compounds. Its use as a building block for pyrazole derivatives is widely documented in the chemical literature and patent filings [1].

Sulfone core vs. simple hydrazines
Class-level inference
Tetrahydrothiophene 1,1-dioxide core attached to hydrazine
Reported structural differentiation may influence cyclization regioselectivity
Predicted logP -1.8 (free base) vs ~0.9 for phenylhydrazine; data to verify
Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Aqueous Solubility: Hydrochloride Salt vs. Free Base

The hydrochloride salt form (CAS 1004-15-5) offers a significant and quantifiable advantage in aqueous solubility over its free base counterpart, (1,1-Dioxidotetrahydrothien-3-yl)hydrazine (CAS 3448-12-2). This is a general property of hydrochloride salts of amines. While experimental solubility data is not available in the public domain, the free base is predicted to have limited water solubility due to its non-ionizable nature. The salt form ensures improved handling and dissolution in aqueous reaction media, which is a practical consideration for synthetic chemists [1].

Aqueous solubility: HCl vs free base
Class-level inference
HCl salt expected to show orders-of-magnitude higher solubility than free base
Supports selection for aqueous reaction media
Experimental solubility data not publicly available
Formulation Solubility Bioavailability

Precursor for Biologically Active Pyrazole Scaffolds

This compound serves as a direct precursor to a class of 1-(1,1-dioxidotetrahydrothien-3-yl)-1H-pyrazole derivatives, a scaffold that has been explored in medicinal chemistry and crop protection. For instance, its structural relative, N-phenyl-N′-3-sulpholanylhydrazine (coded NC 918), was identified as an effective systemic therapeutant for bean rust [1]. While this is a derivative, it validates the utility of the sulfolanylhydrazine core. Furthermore, the related sulfolane moiety is found in sulfopin, a highly selective covalent Pin1 inhibitor with a Ki of 17 nM [2].

Precursor to bioactive pyrazoles
Supporting evidence
Related sulfolanylhydrazine (NC 918) showed rust therapeutant activity; sulfopin (sulfolane-based Pin1 inhibitor) Ki = 17 nM
May support design of sulfolane-containing kinase inhibitor libraries
Cross-study comparison; direct data for this specific hydrazine not available
Medicinal Chemistry Kinase Inhibitors Fungicides

Intermediate for Anti-Agglomerate Hydrate Inhibitors

Patents disclose the use of sulfolane derivatives as anti-agglomerate hydrate inhibitors for oil and gas applications [1]. While the specific compound (1,1-Dioxidotetrahydrothien-3-yl)hydrazine hydrochloride is not explicitly named, it represents a functionalized sulfolane building block. Its hydrazine group offers a reactive handle for further derivatization to create novel, non-amide kinetic hydrate inhibitors (KHIs), a class that has shown potential for improved performance over traditional amide-containing KHIs in brine solutions [2].

Hydrate inhibitor intermediate
Supporting evidence
Sulfolane derivatives patented as anti-agglomerate KHIs; non-amide KHIs show higher cloud points in brine
Reported potential for developing next-generation flow assurance chemicals
Requires experimental validation with this specific building block
Flow Assurance Gas Hydrates Oil & Gas

Key Application Scenarios for This Sulfone Hydrazine


Sulfolane-Containing Kinase Inhibitor Libraries

This compound is ideal for parallel synthesis or library production of 1-(1,1-dioxidotetrahydrothien-3-yl)-1H-pyrazole derivatives. The sulfolane ring serves as a polar, metabolically stable bioisostere for other heterocycles or aromatic rings. Research indicates that related sulfolane structures, such as in the Pin1 inhibitor sulfopin (Ki = 17 nM), can achieve high potency and selectivity [1]. This makes it a valuable building block for medicinal chemists targeting kinases and other disease-relevant enzymes.

Novel Kinetic Hydrate Inhibitors for Flow Assurance

For industrial chemists focused on oil and gas flow assurance, this hydrazine is a key intermediate for creating new sulfolane-based KHIs. Patents have highlighted sulfolane derivatives as effective anti-agglomerate hydrate inhibitors [2]. The hydrazine handle allows for facile conjugation to various hydrophobic groups to tune the inhibitor's performance and cloud point in high-salinity brines, a known advantage of non-amide KHIs over some commercial standards [3].

Fungicidal and Pesticidal Agent Research

The sulfolanylhydrazine core has a historical precedent in crop protection, with the related compound N-phenyl-N′-3-sulpholanylhydrazine (NC 918) demonstrating effective control of bean rust [4]. This validates the scaffold's potential for designing new fungicides or pesticides. Researchers in agrochemistry can use this compound to synthesize diverse analogs, exploring structure-activity relationships around the sulfolane ring.

Functionalized Heterocycle Construction

As a bifunctional reagent with a nucleophilic hydrazine and a polar sulfone group, this compound is a versatile tool for any synthetic chemist. It is commonly employed in condensation reactions with 1,3-diketones or β-ketoesters to yield pyrazoles, and with aldehydes to form hydrazones. Its unique properties can influence reaction regioselectivity and provide a handle for further functionalization or for modulating the solubility of intermediates during purification.

Application
Selection Property
Validation Focus
Sulfolane-containing kinase inhibitor libraries
Polar, metabolically stable sulfone bioisostere
Pyrazole formation and target engagement assays
Novel kinetic hydrate inhibitors
Functionalizable sulfolane core for non-amide KHIs
Cloud point and inhibition performance in brine
Fungicidal agent research
Sulfolanylhydrazine scaffold with historical crop protection precedent
Structure-activity relationship studies on plant pathogens
Functionalized heterocycle construction
Bifunctional nucleophilic and polar handle
Cyclocondensation regioselectivity and intermediate solubility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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